2-Methoxybenzylzinc chloride
Overview
Description
2-Methoxybenzylzinc chloride is an intermediate used in the preparation of 2,4-diamino-6-arylmethylquinazolines as possible DHFR inhibitors. It is also a model organozinc compound in the Pd-catalyzed synthesis of α-aryl tertiary amides by reacting with carbamoyl chlorides .
Synthesis Analysis
The synthesis of 2-Methoxybenzylzinc chloride involves reaction conditions with magnesium and lithium chloride in tetrahydrofuran. The ligand, Mg, LiCl, and ZnCl2 are used in a 1:2.5:1.25:1.1 molar ratio for 1 hour at 25°C .Chemical Reactions Analysis
2-Methoxybenzylzinc chloride is used as an intermediate in the preparation of 2,4-diamino-6-arylmethylquinazolines as possible DHFR inhibitors. It is also used in the Pd-catalyzed synthesis of α-aryl tertiary amides by reacting with carbamoyl chlorides .Scientific Research Applications
Chemical Modification and Solubility
- 2-Methoxybenzylzinc chloride has been studied for its potential in modifying chemical structures to enhance solubility and bioavailability. For instance, the treatment of curcumin with derivatives like hydrogen bromide or choline chloride, which are structurally related to 2-methoxybenzylzinc chloride, improved curcumin's water solubility significantly (Mohamed et al., 2017).
Synthesis and Characterization of Novel Compounds
- The compound has been used in the synthesis of novel materials, such as quaternary ammonium surfactants containing a methoxy benzyl substitute. These surfactants have shown high surface activity and are easier to aggregate in an aqueous solution compared to traditional surfactants (Zhao et al., 2014).
Polymerization Processes
- In polymerization, 2-methoxybenzylzinc chloride plays a role in forming polymers with specific properties. The polymerization mechanism involves the formation of p-methoxybenzyl carbonium ions, indicating its importance in developing new polymeric materials (Ballard et al., 1970).
Optical and Electronic Applications
- The compound's derivatives have been explored for optical limiting applications. For example, a doped poly(methylmethacrylate) film exhibited strong optical power limiting, suggesting potential use in optical devices (Hassan, 2014).
Receptor Interaction Studies
- Though not directly involving 2-methoxybenzylzinc chloride, studies on related compounds, such as N-2-methoxybenzyl-phenethylamines, provide insights into the receptor binding profiles of these chemicals. These studies are crucial for understanding the interaction of such compounds with biological systems (Rickli et al., 2015).
properties
IUPAC Name |
chlorozinc(1+);1-methanidyl-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.ClH.Zn/c1-7-5-3-4-6-8(7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZYGGPKLYQGLZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1[CH2-].Cl[Zn+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxybenzylzinc chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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